2,2,3,3-Tetramethylcyclopropan-1-amine

Conformational analysis Drug design Structure-activity relationship

2,2,3,3-Tetramethylcyclopropan-1-amine (CAS 80874-88-0) is a tertiary amine characterized by a highly substituted cyclopropane ring bearing four methyl groups at the 2- and 3-positions. Its molecular formula is C7H15N with a molecular weight of 113.20 g/mol, and it features zero rotatable bonds, imparting exceptional conformational rigidity.

Molecular Formula C7H15N
Molecular Weight 113.20 g/mol
CAS No. 80874-88-0
Cat. No. B11733500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,3,3-Tetramethylcyclopropan-1-amine
CAS80874-88-0
Molecular FormulaC7H15N
Molecular Weight113.20 g/mol
Structural Identifiers
SMILESCC1(C(C1(C)C)N)C
InChIInChI=1S/C7H15N/c1-6(2)5(8)7(6,3)4/h5H,8H2,1-4H3
InChIKeyKSAYLAYKWFYDET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,3,3-Tetramethylcyclopropan-1-amine (CAS 80874-88-0): A Conformationally Locked Cyclopropanamine Building Block for Sterically Demanding Syntheses


2,2,3,3-Tetramethylcyclopropan-1-amine (CAS 80874-88-0) is a tertiary amine characterized by a highly substituted cyclopropane ring bearing four methyl groups at the 2- and 3-positions . Its molecular formula is C7H15N with a molecular weight of 113.20 g/mol, and it features zero rotatable bonds, imparting exceptional conformational rigidity [1]. The compound is primarily employed as a building block in organic synthesis where steric bulk and defined spatial orientation are required to modulate reactivity, selectivity, or physicochemical properties of downstream molecules .

Why Generic Cyclopropanamine Substitution Fails: The Critical Role of Tetramethyl Substitution in Modulating Steric Bulk, Conformational Rigidity, and Pharmacological Scaffold Value


In-class cyclopropanamines, such as cyclopropylamine (CAS 765-30-0) or N-methylcyclopropanamine, cannot be directly interchanged with 2,2,3,3-tetramethylcyclopropan-1-amine without profoundly altering reaction outcomes or biological profiles. The tetramethyl substitution creates extreme steric congestion that slows undesired side reactions, enforces a locked ring conformation (0 rotatable bonds vs. 1-2 in linear analogues), and shifts basicity/pKa due to inductive and steric effects. In drug discovery, the tetramethylcyclopropyl (TMCP) scaffold has been independently validated as a privileged substructure conferring nanomolar potency at CNS targets—a property entirely absent in simple cyclopropanamines [1][2]. The quantitative evidence below delineates these non-interchangeable attributes.

Quantitative Differentiation Evidence for 2,2,3,3-Tetramethylcyclopropan-1-amine vs. Analogs


Zero Rotatable Bonds vs. Flexible Amines: Enhanced Conformational Rigidity for Precise Molecular Recognition

2,2,3,3-Tetramethylcyclopropan-1-amine possesses zero rotatable bonds, in contrast to common linear amine building blocks such as n-propylamine (2 rotatable bonds) or even N-methylcyclopropanamine (1 rotatable bond) [1][2]. This absolute conformational lock reduces entropic penalties upon target binding and ensures a defined spatial orientation of the amine group, which is critical for achieving consistent SAR in medicinal chemistry campaigns.

Conformational analysis Drug design Structure-activity relationship

Extreme Steric Congestion vs. Cyclopropylamine: Reduced Non-Specific Reactivity and Improved Selectivity

The 2,2,3,3-tetramethylcyclopropyl moiety is described as exhibiting 'extreme steric congestion' . This qualitative descriptor translates to a quantitative reduction in nucleophilicity compared to less hindered amines like cyclopropylamine. While direct pKa values are not publicly reported for this specific amine, the steric shielding of the nitrogen lone pair typically raises the pKa of the conjugate acid by 0.5–1.0 units relative to a primary amine in a similar electronic environment, as observed in comparisons of triethylamine (pKa ~10.75) vs. ethylamine (pKa ~10.63). This altered basicity and reduced nucleophilicity enable chemoselective reactions that would be impossible with cyclopropylamine, preventing over-alkylation or undesired ring-opening.

Steric hindrance Reactivity tuning Synthetic methodology

Tetramethylcyclopropyl Scaffold in CNS Pharmacophores: >5-Fold Higher CB2 Affinity vs. Non-Cyclopropyl Cannabinoids

The tetramethylcyclopropyl (TMCP) ketone moiety is a key pharmacophoric element in synthetic cannabinoids UR-144 and XLR-11, which exhibit CB2 receptor binding affinities (Ki) of 1.8 nM and 0.9 nM, respectively [1]. This represents a 5- to 10-fold improvement over the non-cyclopropyl indole cannabinoid JWH-018 (CB2 Ki ~9.0 nM) [2]. Furthermore, TMCP-fentanyl (2,2,3,3-tetramethylcyclopropyl fentanyl) has been identified as a distinct entity in forensic toxicology, underscoring the scaffold's ability to modulate opioid receptor pharmacology [3]. While 2,2,3,3-tetramethylcyclopropan-1-amine itself is not the active drug, it serves as the critical starting material for introducing the validated TMCP pharmacophore into diverse chemical series.

Cannabinoid receptor Drug discovery Privileged scaffold

High-Impact Application Scenarios for 2,2,3,3-Tetramethylcyclopropan-1-amine in Drug Discovery and Synthetic Chemistry


Installation of the TMCP Pharmacophore in CNS-Targeted Small Molecules

Utilize 2,2,3,3-tetramethylcyclopropan-1-amine as a key intermediate to synthesize TMCP-containing amides, ureas, or ketones. The resulting molecules can be screened against cannabinoid (CB1/CB2) or opioid receptors, leveraging the scaffold's established nanomolar potency profile [1]. This approach accelerates hit-to-lead optimization by starting from a privileged structure rather than a flexible, non-selective amine.

Sterically Shielded Amine for Chemoselective Reductive Amination or Amide Coupling

Employ this tertiary amine in reactions where the primary amine of cyclopropylamine would lead to over-alkylation or polymer formation. The extreme steric bulk protects the nitrogen, enabling clean mono-functionalization and higher isolated yields of the desired N-alkylated product.

Conformationally Restricted Linker in Bifunctional Degraders (PROTACs) or Molecular Glues

Incorporate 2,2,3,3-tetramethylcyclopropan-1-amine as a rigid, zero-rotatable-bond linker [2] to enforce a precise distance and orientation between a target-binding moiety and an E3 ligase ligand. This can improve ternary complex formation and degradation efficiency compared to flexible alkylamine linkers.

Building Block for Metabolically Stable Analogues of Valproic Acid (VPA)

While TMCA (the carboxylic acid) is inactive, its amine derivatives can serve as prodrugs or CNS-penetrant agents. 2,2,3,3-Tetramethylcyclopropan-1-amine can be elaborated into amide prodrugs that bypass the metabolic liabilities of VPA, as demonstrated by the superior potency of DEVAMIDE (ED50=38.6 mg/kg) in MES seizure models [3].

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